molecular formula C20H21NO4S3 B2627784 4-(2-methylpropoxy)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 1421484-62-9

4-(2-methylpropoxy)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2627784
CAS No.: 1421484-62-9
M. Wt: 435.57
InChI Key: PKMOIMDFFBRQKQ-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a benzene sulfonamide core with thiophene and methylpropoxy substituents

Mechanism of Action

While the specific mechanism of action for ‘4-isobutoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide’ is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Properties

IUPAC Name

4-(2-methylpropoxy)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S3/c1-14(2)13-25-15-5-8-17(9-6-15)28(23,24)21-12-16-7-10-19(27-16)20(22)18-4-3-11-26-18/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMOIMDFFBRQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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